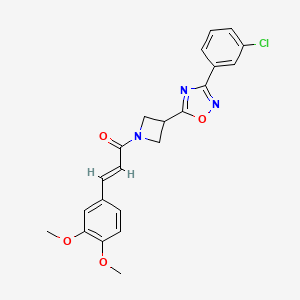

(E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4/c1-28-18-8-6-14(10-19(18)29-2)7-9-20(27)26-12-16(13-26)22-24-21(25-30-22)15-4-3-5-17(23)11-15/h3-11,16H,12-13H2,1-2H3/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXQCLDVZQCPR-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is a novel derivative featuring a unique combination of oxadiazole and azetidine structures. This article explores its biological activity, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on existing literature.

Structural Overview

The compound's structure can be broken down as follows:

- Core Structure : The oxadiazole ring is known for its diverse biological activities.

- Substituents : The presence of a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. For instance:

- Mechanism of Action : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. In particular, they exhibit inhibitory activity against human deacetylase Sirtuin 2 (HDSirt2) and histone deacetylases (HDAC), which are crucial in cancer progression .

- Case Studies : A specific study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.10 µM to 7.02 µM .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

- Antibacterial and Antifungal Effects : Research indicates that 1,3,4-oxadiazole derivatives exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .

- Mechanisms Identified : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Potential

Emerging evidence points towards anti-inflammatory effects associated with oxadiazole derivatives:

- Inflammation Pathways : Compounds containing oxadiazole rings have been noted to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .

Data Table: Biological Activities of Related Compounds

相似化合物的比较

Table 1: Structural and Functional Comparison

| Compound Name/Class | Key Structural Features | Bioactivity/Applications | Advantages/Limitations |

|---|---|---|---|

| Target Compound | Oxadiazole, azetidine, enone, 3-Cl-C6H4 | Potential kinase inhibition, anticancer | High rigidity; moderate solubility |

| Oxadiazole-azetidine hybrids | Varied substituents on oxadiazole/azetidine | Antimicrobial, anti-inflammatory | Tunable pharmacokinetics; synthesis complexity |

| 3,4-Dimethoxyphenyl enones | Enone + dimethoxy groups | Antioxidant, neuroprotective | Enhanced bioavailability; redox sensitivity |

| Chlorophenyl-oxadiazoles | Halogenated oxadiazoles | Anticancer, enzyme inhibitors | Strong binding affinity; potential toxicity |

Key Findings:

Bioactivity: The 3-chlorophenyl group in the target compound likely enhances target binding compared to non-halogenated analogs (e.g., dimethoxyphenyl enones), as seen in halogenated pharmaceutical intermediates .

Solubility: The 3,4-dimethoxyphenyl group improves aqueous solubility relative to purely aromatic analogs but remains less soluble than polar derivatives (e.g., hydroxyl-substituted enones).

Synthetic Complexity : Azetidine-oxadiazole hybrids require multi-step syntheses, contrasting with simpler oxadiazole derivatives, which are more scalable .

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-1-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, starting with cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) to form the oxadiazole ring. Azetidine ring formation may utilize palladium-catalyzed reductive cyclization or nucleophilic substitution. The enone system (prop-2-en-1-one) is introduced via Claisen-Schmidt condensation under basic conditions (e.g., NaOH in ethanol). Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), solvents (polar aprotic vs. protic), and temperature (60–100°C) to improve yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves aromatic proton environments and confirms stereochemistry (E-configuration via coupling constants). Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (where applicable) provides definitive bond angles and spatial arrangement. Purity is assessed via HPLC (≥95%) and elemental analysis .

Q. What structural motifs in this compound are associated with bioactivity, and how do they compare to known pharmacophores?

- Methodology : The 1,2,4-oxadiazole ring is a bioisostere for ester/carbamate groups, enhancing metabolic stability. The azetidine ring introduces conformational rigidity, while the 3,4-dimethoxyphenyl group may facilitate π-π stacking with hydrophobic enzyme pockets. Analog studies (e.g., fluorophenyl or methyl substitutions) suggest chlorine enhances target affinity via halogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological efficacy?

- Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 3-chlorophenyl with 3-fluorophenyl or varying methoxy positions). Test in vitro assays (e.g., enzyme inhibition, cytotoxicity). Computational docking (AutoDock Vina) models interactions with targets like kinases or GPCRs. Compare IC₅₀ values and ligand efficiency metrics to identify critical substituents .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target binding modes?

- Methodology : Use QSAR models (e.g., SwissADME) to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (GROMACS) assess binding stability over time. Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize reactivity trends. Validate predictions with experimental ADME/Tox data .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodology : Re-evaluate assay conditions (e.g., buffer pH, ATP concentrations for kinase assays). Verify compound purity (HPLC-MS) and solubility (DLS). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Analyze structural analogs to distinguish target-specific effects from off-target interactions .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity of the azetidine moiety?

- Methodology : Employ asymmetric catalysis (e.g., chiral Pd complexes) during azetidine formation. Use chiral stationary phase HPLC for purification. Monitor enantiomeric excess (ee) via circular dichroism or chiral NMR shift reagents. Continuous flow reactors enhance reproducibility and reduce side reactions .

Q. How does the compound’s reactivity in nucleophilic addition or cycloaddition reactions inform its derivatization potential?

- Methodology : The enone system undergoes Michael addition with thiols or amines (pH 7–9, RT). Oxadiazole rings participate in Huisgen cycloaddition with alkynes (click chemistry). Monitor reactivity via TLC and LC-MS. Protect reactive sites (e.g., methoxy groups) with trimethylsilyl chloride during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。